N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride
Description
N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride is a compound that features a thiophene ring, a cyclobutane ring, and an amine group. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its stability and electronic properties. The compound’s unique structure makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
2913244-26-3 |
|---|---|
Molecular Formula |
C9H14ClNS |
Molecular Weight |
203.73 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclobutanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-3-8(4-1)10-7-9-5-2-6-11-9;/h2,5-6,8,10H,1,3-4,7H2;1H |
InChI Key |
YDBMMJXGMUVMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCC2=CC=CS2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Attachment of the Cyclobutane Ring: The cyclobutane ring can be introduced through cycloaddition reactions, such as the [2+2] cycloaddition of alkenes.
Formation of the Amine Group: The amine group can be introduced through reductive amination or other amination reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring’s electronic properties allow it to interact with various biological molecules, potentially modulating their activity. The compound’s amine group can also form hydrogen bonds and ionic interactions with target molecules, further influencing its biological effects .
Comparison with Similar Compounds
N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride can be compared with other thiophene-based compounds, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
These compounds share the thiophene ring but differ in their additional functional groups and overall structure, leading to unique properties and applications .
Biological Activity
N-[(thiophen-2-yl)methyl]cyclobutanamine hydrochloride is a compound with potential biological activity, particularly due to the presence of the thiophene moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its structural characteristics, relevant research findings, and potential therapeutic applications.
Structural Characteristics
The compound has the following structural information:
- Molecular Formula : C9H13NS
- SMILES Representation : C1CC(C1)NCC2=CC=CS2
- InChI : InChI=1S/C9H13NS/c1-3-8(4-1)10-7-9-5-2-6-11-9/h2,5-6,8,10H,1,3-4,7H2
2D Structure Visualization
2D Structure
Biological Activity of Thiophene Derivatives
Thiophene derivatives have been extensively studied for their biological activities. The presence of the thiophene ring enhances the compound's interaction with various biological targets due to its electron-rich nature and bioisosteric properties. A review identified that thiophene-containing compounds have been approved for various therapeutic uses including:
- Anti-inflammatory
- Anticancer
- Antidiabetic
- Neurological disorders
Table 1: Summary of FDA-approved Thiophene-based Drugs
| Drug Name | Category | Biological Target | Mechanism of Action | Approved Year | Excretion Method |
|---|---|---|---|---|---|
| Brinzolamide | Small molecule | Carbonic anhydrase-II (CA-II) | Inhibition reduces bicarbonate formation | 1989 | Primarily urine |
| Clopidogrel | Antiplatelet | Platelet aggregation | Inhibition of ADP-induced platelet aggregation | 1997 | Urine |
| Tiaprofenic Acid | Anti-inflammatory | COX | Inhibition of cyclooxygenase | 1988 | Urine |
Study on Biological Activity of Thiophene Derivatives
A study focused on 3-(thiophen-2-yl)pyridine derivatives demonstrated significant biological activity against various pathogens. The research employed several measurement techniques to assess the effectiveness of these compounds in treating health conditions such as inflammation and cancer.
Key Findings:
- Anticancer Activity : Certain thiophene derivatives exhibited potent anticancer properties by targeting specific kinases involved in cell proliferation.
- Anti-inflammatory Effects : Compounds were found to inhibit COX enzymes, reducing inflammation markers in vitro.
- Neuroprotective Effects : Some derivatives showed promise in crossing the blood-brain barrier, suggesting potential applications in treating neurological disorders.
The mechanisms underlying the biological activity of N-[(thiophen-2-yl)methyl]cyclobutanamine hydrochloride can be attributed to:
- Receptor Binding : The planarity of the thiophene ring enhances ligand-receptor interactions.
- Enzyme Inhibition : Compounds often act as inhibitors for enzymes involved in inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
